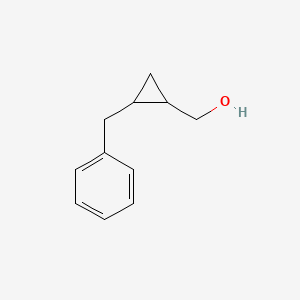

(2-Benzylcyclopropyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Benzylcyclopropyl)methanol” is a chemical compound with the molecular formula C11H14O and a molecular weight of 162.23 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for “(2-Benzylcyclopropyl)methanol” is1S/C11H14O/c12-8-11-7-10 (11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Benzylcyclopropyl)methanol” are not fully detailed in the available resources. It is known to be a liquid , but other properties such as boiling point, density, and refractive index are not specified .Wissenschaftliche Forschungsanwendungen

Catalysis in Hydrogen Transfer Reactions

(2-Benzylcyclopropyl)methanol has potential applications in catalysis, particularly in reversible hydrogen transfer between alcohols and carbonyl compounds. Yamakawa, Ito, and Noyori (2000) studied a ternary system including [RuCl2(η6-benzene)]2, N-tosylethylenediamine, and KOH, revealing the operation of a novel metal−ligand bifunctional catalysis in these reactions (Yamakawa, Ito, & Noyori, 2000).

Synthesis of Non-proteinogenic Anti-feedants

Rammeloo and Stevens (2002) demonstrated the synthesis of 2,4-methanoproline, a non-proteinogenic anti-feedant, from compounds including allyl benzyl ether, which is structurally similar to (2-Benzylcyclopropyl)methanol (Rammeloo & Stevens, 2002).

N-Methylation and Transfer Hydrogenation Using Methanol

Sarki et al. (2021) explored the use of methanol, a compound structurally related to (2-Benzylcyclopropyl)methanol, in N-methylation of amines and transfer hydrogenation of nitroarenes. They utilized RuCl3.xH2O as a catalyst, demonstrating its versatility in chemical synthesis (Sarki et al., 2021).

Electrophoretic Separation and Complex Formation

Okada (1995) conducted research using methanol as a separation medium in capillary electrophoresis, demonstrating its efficacy in evaluating and detecting weak interactions, such as complex formation with various cations (Okada, 1995).

Impact on Lipid Dynamics

Nguyen et al. (2019) studied methanol's impact on lipid dynamics, revealing its significant influence on 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics. These findings have implications for the use of methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).

Hydrogen Transfer Agent for Carbonyl Reduction

Pasini et al. (2014) described the use of methanol as a hydrogen transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones. This method offers a clean and efficient way to produce alcohols from carbonyl compounds (Pasini et al., 2014).

Hydroxylation/Halocyclization of Cyclopropyl Methanols

Mothe et al. (2011) developed a method for preparing 3-halohydrofurans by hydroxylation/halocyclization of cyclopropyl methanols. Their approach features rapid and mild reaction conditions and can handle various functional groups (Mothe et al., 2011).

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

Ozcubukcu et al. (2009) introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, forming a complex that catalyzes the Huisgen 1,3-dipolar cycloaddition effectively. This ligand is synthesized via a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (Ozcubukcu et al., 2009).

Electrocatalysis in Alcohol Dehydrogenation

Chai et al. (2016) reported that Ni-modified CdS nanoparticles can split alcohols into hydrogen and corresponding carbonyl compounds under visible light. This has potential applications in hydrogen production and the chemical industry (Chai et al., 2016).

Zukünftige Richtungen

While specific future directions for “(2-Benzylcyclopropyl)methanol” are not available, there is ongoing research into the production of methanol from various sources, including CO2 reduction . These studies could potentially influence future research directions for related compounds like “(2-Benzylcyclopropyl)methanol”.

Eigenschaften

IUPAC Name |

(2-benzylcyclopropyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIKQLZJBQULIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CO)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzylcyclopropyl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2676650.png)

![2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2676651.png)

![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2676655.png)

![Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2676660.png)

![3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2676662.png)